N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(2-METHYLPROPANAMIDO)BENZAMIDE
Overview
Description
N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(2-METHYLPROPANAMIDO)BENZAMIDE is a complex organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a chlorophenoxy group, a thiadiazole ring, and a benzamide moiety
Preparation Methods
The synthesis of N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(2-METHYLPROPANAMIDO)BENZAMIDE typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the formation of the thiadiazole ring, followed by the introduction of the chlorophenoxy group and the benzamide moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the quality of the final product .
Chemical Reactions Analysis
N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(2-METHYLPROPANAMIDO)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments
Scientific Research Applications
N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(2-METHYLPROPANAMIDO)BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(2-METHYLPROPANAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(2-METHYLPROPANAMIDO)BENZAMIDE can be compared with other similar compounds, such as:
N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide: This compound shares a similar thiadiazole ring and chlorophenoxy group but differs in the presence of a thiophenecarboxamide moiety.
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide: This compound also contains the thiadiazole ring and chlorophenoxy group but has a furan-2-ylcarbonyl and piperidine-4-carboxamide moiety
Properties
IUPAC Name |
N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(2-methylpropanoylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c1-12(2)18(26)22-15-5-3-4-13(10-15)19(27)23-20-25-24-17(29-20)11-28-16-8-6-14(21)7-9-16/h3-10,12H,11H2,1-2H3,(H,22,26)(H,23,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQSERBTPNKEEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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